Solid-State Disorder from Biphenyl-Ethylidene Moiety
X-ray crystallographic analysis of the (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine fragment reveals a global rotational and glide disorder at room temperature that is not observed in phenylhydrazine or simple benzylidene hydrazones. Differential scanning calorimetry (DSC) and variable-temperature single-crystal studies (110 K to 298 K) demonstrate that this order–disorder transition occurs continuously. [1] By extension, the target compound, which incorporates this identical biphenyl-ethylidene hydrazone moiety, is predicted to exhibit similar solid-state disorder behavior, distinguishing it from hydrazide derivatives bearing non-biphenyl substituents (e.g., benzylidene, anthracenyl-methylene) that lack this structural feature.
| Evidence Dimension | Crystallographic disorder (order–disorder transition temperature range) |
|---|---|
| Target Compound Data | Predicted to exhibit global rotational/glide disorder at room temperature, transitioning to ordered phase below 273 K (based on (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine behavior) [1] |
| Comparator Or Baseline | Phenylhydrazine and simple benzylidene hydrazones: no global disorder reported in analogous crystallographic studies |
| Quantified Difference | Presence vs. absence of temperature-dependent global crystallographic disorder |
| Conditions | Single-crystal X-ray diffraction at 110 K, 273 K, 283 K, and 298 K; DSC analysis; polarizing microscopy [1] |
Why This Matters
Solid-state disorder affects solubility, stability, and processing behavior — critical parameters for formulation, crystallization development, and analytical method validation during procurement.
- [1] Merkel, M. et al. Order and disorder in (E)-[1-(biphenyl-4-yl)ethylidene]hydrazine: a structural, spectroscopic and theoretical study. Acta Crystallographica Section C 2018, 74, 1383–1390. DOI: 10.1107/S2053229618013773 View Source
